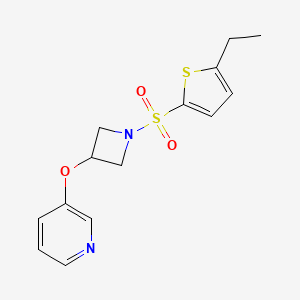
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked via an ether bond The azetidine ring is further substituted with a sulfonyl group attached to a 5-ethylthiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene derivative. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The thiophene derivative is prepared by introducing an ethyl group at the 5-position of the thiophene ring, followed by sulfonylation to introduce the sulfonyl group.
The final step involves the coupling of the azetidine derivative with the pyridine ring through an ether linkage. This can be achieved using suitable coupling reagents and catalysts under optimized reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and purity of the product.
化学反应分析
Types of Reactions
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing sulfonyl groups to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-((1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.
3-((1-((5-Phenylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Features a phenyl group on the thiophene ring.
3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Contains a chlorine atom on the thiophene ring.
Uniqueness
The uniqueness of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the thiophene ring and the sulfonyl group on the azetidine ring may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)16-9-12(10-16)19-11-4-3-7-15-8-11/h3-8,12H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCUDIGTZBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2774855.png)
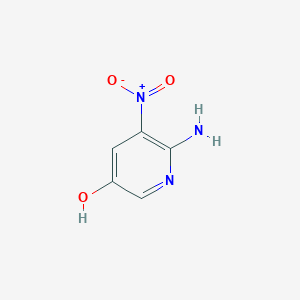
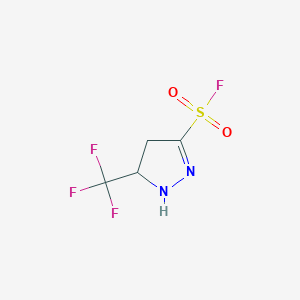
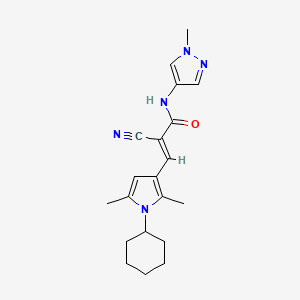

![methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide](/img/structure/B2774863.png)
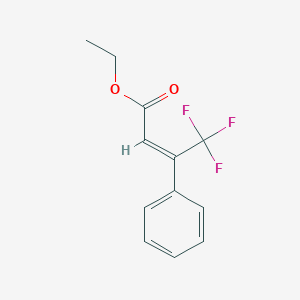
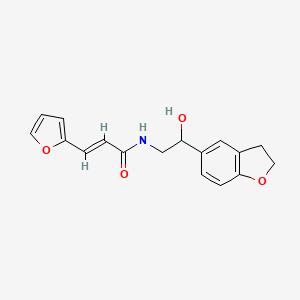
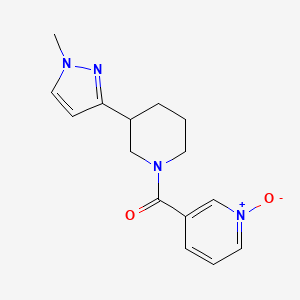
![5-{[(4-chlorophenyl)methyl]sulfanyl}-7-(furan-2-yl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)
![1-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2774870.png)
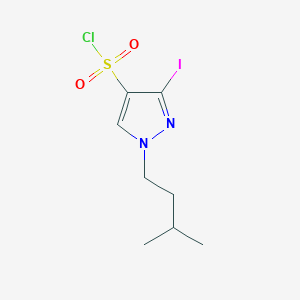
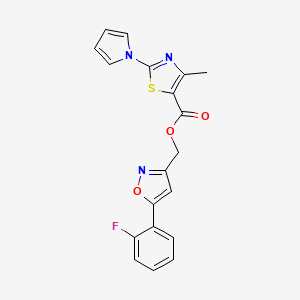
![4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2774878.png)
